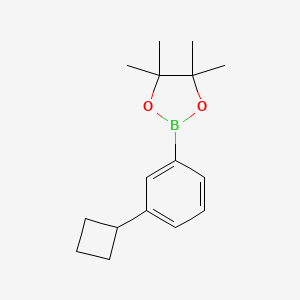

3-Cyclobutylphenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyclobutylphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C16H23BO2. It is a boronic ester derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutylphenylboronic acid pinacol ester typically involves the reaction of 3-cyclobutylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran at elevated temperatures. The general reaction scheme is as follows:

3-Cyclobutylphenylboronic acid+Pinacol→3-Cyclobutylphenylboronic acid pinacol ester

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

3-Cyclobutylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl or diaryl compounds.

Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent and a catalyst. The major product is the corresponding hydrocarbon.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).

Protodeboronation: Protic solvents (e.g., methanol), catalysts (e.g., palladium on carbon).

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl or diaryl compounds.

Protodeboronation: Corresponding hydrocarbons.

科学的研究の応用

3-Cyclobutylphenylboronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: It is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.

Chemical Biology: It is used in the development of boron-containing compounds for biological applications, such as enzyme inhibitors and imaging agents.

作用機序

The mechanism of action of 3-Cyclobutylphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

類似化合物との比較

3-Cyclobutylphenylboronic acid pinacol ester can be compared with other boronic esters, such as:

- Phenylboronic acid pinacol ester

- 3-Chlorophenylboronic acid pinacol ester

- 3-Cyanophenylboronic acid pinacol ester

Uniqueness

The uniqueness of this compound lies in its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent for specific synthetic applications where other boronic esters may not be as effective.

生物活性

3-Cyclobutylphenylboronic acid pinacol ester (CAS No. 2121514-70-1) is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biochemical applications, including drug development and molecular recognition.

- Molecular Formula : C13H17BO2

- Molecular Weight : 219.09 g/mol

- Structure : The compound features a cyclobutyl group attached to a phenylboronic acid moiety, with a pinacol ester functional group that enhances its solubility and stability.

Biological Activity Overview

Research has indicated that boronic acid derivatives exhibit a range of biological activities, including:

- Antibacterial Activity : Some studies have reported that phenylboronic acids demonstrate antibacterial properties by inhibiting bacterial enzymes critical for cell wall synthesis.

- Antiviral Activity : Boronic acids have been explored for their potential to inhibit viral replication, particularly in the context of herpes simplex virus (HSV) and other viral pathogens.

- Anticancer Potential : Certain boronic acid compounds have shown promise in targeting cancer cells through mechanisms such as proteasome inhibition, which disrupts the degradation of regulatory proteins involved in cell cycle control.

1. Antiviral Activity Against HSV

A study by Furutachi et al. (2018) evaluated various boronic acid derivatives, including pinacol esters, for their antiviral activity against HSV-1. The results indicated that specific structural modifications significantly enhanced antiviral efficacy. The study found that compounds with a C-3 symmetrical structure exhibited improved inhibitory effects compared to their asymmetrical counterparts .

2. Antibacterial Mechanism

Research has demonstrated that boronic acids can inhibit the activity of β-lactamases, enzymes produced by bacteria to resist β-lactam antibiotics. A case study showed that this compound effectively restored the activity of amoxicillin against resistant strains of Escherichia coli in vitro . This suggests its potential role as an adjuvant in antibiotic therapy.

3. Cytotoxic Effects on Cancer Cells

In a cytotoxicity assay conducted on various cancer cell lines, this compound exhibited significant growth inhibition at micromolar concentrations. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways . This highlights its potential as a therapeutic agent in oncology.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-(3-cyclobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-6-9-13(11-14)12-7-5-8-12/h6,9-12H,5,7-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMKDNHRLVKRFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。